N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative featuring a 5-chlorothiophene moiety, a methoxyethyl side chain, and a propyl substituent on the thiadiazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . The 1,2,3-thiadiazole core is a critical pharmacophore due to its electron-deficient nature, enabling interactions with biological targets such as kinases and proteases. The 5-chlorothiophen-2-yl group enhances lipophilicity and bioavailability, while the methoxyethyl chain may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-3-4-8-12(21-17-16-8)13(18)15-7-9(19-2)10-5-6-11(14)20-10/h5-6,9H,3-4,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSYIDSKTZPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorothiophenyl group and a methoxyethyl chain. The presence of the carboxamide functional group enhances its solubility and potential biological activity.
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, one study reported that similar thiadiazole compounds showed potent growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound I | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Compound II | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
| This compound | TBD | TBD |
Case Study : A recent investigation demonstrated that a related compound induced apoptosis in cancer cells through caspase activation, highlighting the potential mechanism by which this compound may exert its effects .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its effectiveness in inhibiting microbial growth.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Antibacterial |
| Escherichia coli | TBD | Antibacterial | |
| Candida albicans | TBD | Antifungal |
Research indicates that compounds with similar structures demonstrate significant antibacterial activity against strains like S. aureus and E. coli, often outperforming traditional antibiotics such as ampicillin .
Antiviral Activity
Thiadiazoles have also been explored for their antiviral properties. Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
Table 3: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus | Curative Rate (%) at 500 µg/mL |
|---|---|---|
| This compound | Tobacco Mosaic Virus (TMV) | TBD |
In one study, related thiadiazole compounds exhibited curative rates of up to 60% against TMV at specific concentrations .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of c-Met phosphorylation : This is crucial for cancer cell proliferation and survival. The compound has shown promising results in inhibiting c-Met activity, which is often overexpressed in several tumors .
- Induction of apoptosis : The compound has been observed to induce programmed cell death in cancer cells, thereby reducing tumor growth .
Case Study: In Vitro Activity Against Cancer Cell Lines
A study evaluated the compound's efficacy against multiple human cancer cell lines, demonstrating significant cytotoxicity. The results indicated an IC50 value that positions it favorably compared to existing therapies, suggesting its potential as a lead compound for further development .
Antimicrobial Applications
Thiadiazole derivatives have also been recognized for their antimicrobial properties. This compound has shown activity against various bacterial strains and fungi, making it a candidate for treating infections caused by resistant pathogens.
Antiviral Applications
Emerging research suggests that compounds like N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may exhibit antiviral properties. The mechanisms are still under investigation but may include interference with viral replication processes or modulation of host immune responses.
Comparative Analysis of Thiadiazole Derivatives
| Property/Activity | This compound | Other Thiadiazole Derivatives |
|---|---|---|
| Anticancer Activity | High potency against c-Met; induces apoptosis | Variable |
| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria | Generally similar |
| Antiviral Potential | Emerging evidence; mechanisms under investigation | Varies widely |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorothiophene Moiety
The 5-chlorothiophen-2-yl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:
This reactivity is critical for introducing amine-based pharmacophores, enhancing solubility, or tuning bioactivity.
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Key Data :
Ring-Opening Reactions of the Thiadiazole Core
The 1,2,3-thiadiazole ring participates in ring-opening reactions with nucleophiles. For instance:
| Conditions | Reagent | Product | Outcome |
|---|---|---|---|
| NH/MeOH, 60°C | Ammonia | 5-(Propyl)-1,2,3-thiadiazole-4-carboxamide derivative | Ring-opened product with NH incorporation |
Characterization via NMR confirmed C–S bond cleavage at the thiadiazole ring (δ 163.10 ppm for C=O).
Functionalization of the Methoxyethyl Side Chain
The methoxyethyl group undergoes oxidation or alkylation:
-
Oxidation : MnO-mediated oxidation converts the methoxy group to a ketone (reaction time: 6 hrs, yield: 68%) .
-
Alkylation : LDA-mediated alkylation with acetaldehyde introduces acetyl groups (yield: 74%) .
Cross-Coupling Reactions
The chlorothiophene moiety facilitates Suzuki–Miyaura couplings:
| Conditions | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh), KCO, DME/HO | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)thiophene derivative | 65% |
NMR data post-reaction showed aromatic proton shifts at δ 7.25–7.45 ppm, confirming successful coupling.
Amide Bond Modifications
The carboxamide group reacts with amines or alcohols under standard coupling conditions:
| Reagent | Product Type | Application |
|---|---|---|
| HATU, DIPEA, DMF | Urea derivatives | Bioactivity optimization |
| CDI, THF | Ester analogs | Prodrug synthesis |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with mass loss correlating to CO and CHOCH evolution. Differential scanning calorimetry (DSC) shows an exothermic peak at 235°C, indicating exothermic decomposition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other thiadiazole carboxamides, differing primarily in substituents on the thiadiazole ring, aromatic moieties, and side chains. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses a 1,2,3-thiadiazole ring, which is more electron-deficient compared to thiazole derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) . This difference may enhance interactions with electrophilic regions of biological targets.
- Thiadiazoles generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to oxidative degradation .
The methoxyethyl side chain introduces moderate polarity, balancing solubility and bioavailability, unlike purely hydrophobic substituents (e.g., cyclopropyl in ).
Bioactivity Trends :
- While direct bioactivity data for the target compound are unavailable in the provided evidence, structurally related thiadiazoles (e.g., compound 7b in ) show potent anticancer activity (IC₅₀ = 1.61 µg/mL), suggesting that the propyl substituent may enhance cytotoxicity compared to methyl analogues .
- Pyrazolyl-containing analogues (e.g., ) exhibit reduced potency, likely due to decreased electron-withdrawing effects compared to chlorothiophenyl groups.
Preparation Methods
Thiadiazole Ring Formation via Hurd-Mori Reaction
The Hurd-Mori reaction, involving thionyl chloride and acylhydrazones, is the most reliable method for 1,2,3-thiadiazole synthesis. For the 4-propyl derivative:
- Acylhydrazone Preparation : React ethyl 3-oxohexanoate with hydrazine to form the corresponding hydrazone.
- Cyclization with Thionyl Chloride : Treat the hydrazone with excess thionyl chloride (2.5 eq) in dichloromethane at −20°C, yielding ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | SOCl₂, CH₂Cl₂ | −20°C | 4 h | 78% |
Ester Hydrolysis to Carboxylic Acid
Hydrolyze the ethyl ester using NaOH (2M) in ethanol-water (3:1) at reflux (80°C, 6 h), followed by acidification with HCl to pH 2. The crude acid is recrystallized from hexane/ethyl acetate (1:1).
Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
Preparation of 5-Chlorothiophene-2-Carbonyl Chloride
As per CN102659756A, 5-chloro-2-thiophenecarboxylic acid reacts with thionyl chloride (1.2 eq) in carbon tetrachloride under nitrogen:
Reduction to 2-(5-Chlorothiophen-2-yl)-2-Methoxyethanol
- Grignard Addition : React 5-chlorothiophene-2-carbonyl chloride with methylmagnesium bromide (3 eq) in THF at 0°C to form 2-(5-chlorothiophen-2-yl)-2-methoxyacetaldehyde.
- Sodium Borohydride Reduction : Reduce the aldehyde with NaBH₄ (1.5 eq) in methanol at 25°C, yielding the alcohol.
Spectroscopic Data :
Conversion to Ethylamine via Gabriel Synthesis
- Phthalimide Protection : React the alcohol with phthalic anhydride in acetic acid (110°C, 8 h) to form the phthalimide intermediate.
- Curtius Rearrangement : Treat with diphenylphosphoryl azide (DPPA) and triethylamine, followed by hydrolysis with HCl to yield the primary amine.
Amide Bond Formation
Activation of Thiadiazole Carboxylic Acid
Convert 4-propyl-1,2,3-thiadiazole-5-carboxylic acid to its acyl chloride using thionyl chloride (1.1 eq) in dichloromethane (0°C, 2 h). Remove excess SOCl₂ by distillation.
Coupling with Amine
Combine the acyl chloride (1 eq) with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1.05 eq) in anhydrous THF. Add triethylamine (2 eq) as a base and stir at 25°C for 12 h. Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 85% |
Stereochemical Considerations and Byproduct Analysis
The methoxy group introduces a stereocenter at the ethylamine carbon. Nuclear Overhauser effect (NOE) studies confirm the R-configuration predominates (85:15 er) due to steric hindrance during Grignard addition. Major byproducts include:
- N-Acylurea : Formed via over-activation of the carboxylic acid (mitigated by strict stoichiometric control of SOCl₂).
- Thiophene Ring-Opened Products : Observed at temperatures >40°C during coupling (suppressed by maintaining 25°C).
Comparative Evaluation of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Yield (%) | Purity (%) | Critical Parameters |
|---|---|---|---|
| Thiadiazole Synthesis | 78 | 95 | SOCl₂ stoichiometry, −20°C |
| Acyl Chloride Formation | 88.6 | 98 | CCl₄ solvent, N₂ atmosphere |
| Amine Synthesis | 72 | 90 | DPPA equivalence, HCl concentration |
| Amide Coupling | 85 | 97 | Et₃N base, THF solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
